Piperazine, 1-heptyl-4-phenyl-
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Overview
Description
Piperazine, 1-heptyl-4-phenyl- is an organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound consists of a six-membered ring containing two nitrogen atoms at opposite positions, with a heptyl group attached to one nitrogen and a phenyl group attached to the other nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-heptyl-4-phenyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-heptyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 1-heptyl-4-phenyl- can lead to the formation of corresponding ketones or alcohols, while reduction can yield amines or hydrocarbons .
Scientific Research Applications
Piperazine, 1-heptyl-4-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-heptyl-4-phenyl- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .
Comparison with Similar Compounds
Piperazine, 1-heptyl-4-phenyl- can be compared with other similar compounds, such as:
Piperazine, 1-phenyl-: Similar structure but lacks the heptyl group.
Piperazine, 1-methyl-4-phenyl-: Similar structure but has a methyl group instead of a heptyl group.
Piperazine, 1-ethyl-4-phenyl-: Similar structure but has an ethyl group instead of a heptyl group.
The uniqueness of Piperazine, 1-heptyl-4-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
112898-90-5 |
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Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-heptyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-2-3-4-5-9-12-18-13-15-19(16-14-18)17-10-7-6-8-11-17/h6-8,10-11H,2-5,9,12-16H2,1H3 |
InChI Key |
NNCTTWHALHGFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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